3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide
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Description
3-chloro-N-[2-(4-methylphenyl)-4-(morpholin-4-yl)quinolin-6-yl]benzamide is a useful research compound. Its molecular formula is C27H24ClN3O2 and its molecular weight is 457.96. The purity is usually 95%.
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Scientific Research Applications
Discovery and Kinase Inhibition
One significant area of application is in the discovery of kinase inhibitors for therapeutic purposes. For instance, the development of substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors demonstrates the potential of similar compounds in targeting specific kinases involved in cancer. These compounds, through modification of their core structures, have shown excellent in vivo efficacy and favorable pharmacokinetic profiles, leading to their advancement into clinical trials (Schroeder et al., 2009).
Molecular Structure Analysis
The crystal structure and molecular conformation analysis of solvated compounds similar to N-(4-methoxyphenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide, such as 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, provide insights into their potential biological activities. These studies reveal the importance of molecular structure in determining the biological and pharmacological properties of these compounds (Banerjee et al., 2002).
Antitubercular and Antibacterial Activities
The design, synthesis, and evaluation of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives highlight another critical application. These compounds have been tested for their antitubercular and antibacterial activities, showing potent efficacy against specific bacterial strains. Such research underscores the potential of N-(4-methoxyphenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide derivatives in contributing to the development of new antibiotics and antitubercular agents (Bodige et al., 2019).
Pharmacological Characterization
Pharmacological characterization of compounds structurally related to N-(4-methoxyphenyl)-4'-(pyrrolidin-1-ylsulfonyl)biphenyl-3-carboxamide, such as 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, reveals their potential as selective antagonists for specific receptors, indicating their utility in exploring therapeutic avenues for depression and addiction disorders (Grimwood et al., 2011).
PET Imaging Applications
Furthermore, the use of derivatives in PET imaging to evaluate serotonin 1A receptors in humans showcases the applicability of these compounds in neuroscientific research and their potential in the development of diagnostic tools for neurological disorders (Choi et al., 2015).
Synthetic Methodology Development
The synthesis of related compounds, such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, highlights the advancements in synthetic methodologies, providing efficient routes to complex molecules with potential pharmacological applications (Zhou et al., 2021).
Properties
IUPAC Name |
3-chloro-N-[2-(4-methylphenyl)-4-morpholin-4-ylquinolin-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24ClN3O2/c1-18-5-7-19(8-6-18)25-17-26(31-11-13-33-14-12-31)23-16-22(9-10-24(23)30-25)29-27(32)20-3-2-4-21(28)15-20/h2-10,15-17H,11-14H2,1H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPTVKMWXQVYFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)NC(=O)C4=CC(=CC=C4)Cl)C(=C2)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.